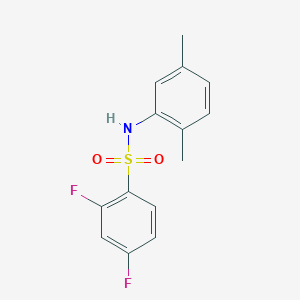
N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide, also known as DPC-681, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, DPC-681 has been found to have a different mechanism of action that makes it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide involves the inhibition of an enzyme called carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. By inhibiting CA IX, N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide can disrupt the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide has been found to have several biochemical and physiological effects. In addition to its inhibition of CA IX, N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide in lab experiments is its specificity for CA IX, which makes it a useful tool for studying the role of this enzyme in cancer and other diseases. However, one limitation of N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the research on N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of CA IX based on the structure of N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide. Another area of research is the exploration of the use of N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide in combination with other therapies for the treatment of cancer and other diseases. Additionally, the potential use of N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide in imaging and diagnostic applications is also an area of interest.
合成法
The synthesis of N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide involves the reaction of 2,5-dimethylphenylamine with 2,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide as a white solid with a high purity.
科学的研究の応用
N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. Some of the research areas that have explored the use of N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide include cancer, inflammation, and neurological disorders.
特性
製品名 |
N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide |
|---|---|
分子式 |
C14H13F2NO2S |
分子量 |
297.32 g/mol |
IUPAC名 |
N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C14H13F2NO2S/c1-9-3-4-10(2)13(7-9)17-20(18,19)14-6-5-11(15)8-12(14)16/h3-8,17H,1-2H3 |
InChIキー |
SCCGZJLJIKRIBH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
正規SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-(3-methoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265811.png)





![4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B265858.png)
![4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile](/img/structure/B265862.png)
![4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265864.png)

![N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide](/img/structure/B265884.png)
![3-bromo-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265885.png)
![2,4-difluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265887.png)
![5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B265888.png)